molecular formula C15H15ClFN B315157 N-(3-chlorobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine

N-(3-chlorobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine

Cat. No.: B315157
M. Wt: 263.74 g/mol
InChI Key: DXQVWMNDXMHOIX-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine is an organic compound that features both chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine typically involves the reaction of 3-chlorobenzyl chloride with 4-fluoroacetophenone in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3-chlorobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine is unique due to its specific combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15ClFN

Molecular Weight

263.74 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(4-fluorophenyl)ethanamine

InChI

InChI=1S/C15H15ClFN/c16-14-3-1-2-13(10-14)11-18-9-8-12-4-6-15(17)7-5-12/h1-7,10,18H,8-9,11H2

InChI Key

DXQVWMNDXMHOIX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)F

Origin of Product

United States

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